molecular formula C24H25N3O4S B2963808 (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313068-64-3

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2963808
CAS No.: 313068-64-3
M. Wt: 451.54
InChI Key: NNRPWAJCAQHJGM-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Antibacterial Evaluation

Research on related thiazolopyrimidine compounds has demonstrated significant biological activities, including antibacterial and antifungal properties. For instance, Youssef et al. (2011) discovered that certain thiazolopyrimidine derivatives exhibited excellent biocidal properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011). Additionally, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety with notable antibacterial activity, suggesting the potential of these compounds as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Structural and Supramolecular Insights

Studies on thiazolopyrimidines have also shed light on their structural characteristics and supramolecular aggregation. Nagarajaiah and Begum (2014) investigated the conformational features and intermolecular interaction patterns of thiazolopyrimidines, which are critical for understanding their chemical behavior and potential applications in material science (Nagarajaiah & Begum, 2014).

Synthesis of Novel Derivatives and Their Potential Applications

The synthesis of novel thiazolopyrimidine derivatives has been explored for potential therapeutic applications. Kappe and Roschger (1989) reported on the synthesis of pyrimido[2,3-b]thiazines and thiazolopyrimidines, highlighting the versatility of these compounds in creating diverse heterocyclic systems with possible therapeutic benefits (Kappe & Roschger, 1989). Furthermore, Dorigo et al. (1996) synthesized novel pyrimidine derivatives and evaluated their cardiotonic activity, demonstrating the potential of such compounds in developing new therapeutic agents (Dorigo et al., 1996).

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-6-30-23(29)20-15(3)25-24-27(21(20)16-8-10-17(11-9-16)26(4)5)22(28)19(32-24)13-18-12-7-14(2)31-18/h7-13,21H,6H2,1-5H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRPWAJCAQHJGM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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